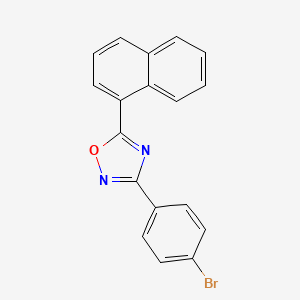
3-(4-bromophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole is a heterocyclic compound that has attracted significant attention in the field of scientific research due to its unique chemical properties. This compound is commonly referred to as BPN and is widely used in various research applications.
作用機序
The mechanism of action of BPN is not fully understood. However, it is believed that BPN interacts with various biological molecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction results in changes in the structure and function of these molecules, leading to various biological effects.
Biochemical and Physiological Effects:
BPN has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BPN has also been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Furthermore, BPN has been found to exhibit antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of BPN is its excellent fluorescent properties, which make it a useful tool for the detection of various biological molecules. BPN is also relatively easy to synthesize, making it readily available for use in research applications. However, one of the limitations of BPN is its limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, BPN can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of 3-(4-bromophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole. One potential direction is the further exploration of its use as a fluorescent probe for the detection of various biological molecules. Another direction is the development of BPN-based sensors for the detection of metal ions and other environmental pollutants. Furthermore, the potential therapeutic applications of BPN in the treatment of various diseases, including cancer and Alzheimer's disease, should be explored further. Finally, the development of new synthesis methods for BPN that improve its solubility and reduce its toxicity would be beneficial for its use in various research applications.
Conclusion:
3-(4-bromophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole is a heterocyclic compound that has shown great potential in various scientific research applications. Its excellent fluorescent properties, antimicrobial activity, and potential therapeutic applications make it a valuable tool for researchers in various fields. However, its limited solubility and toxicity at high concentrations should be taken into consideration when using BPN in experiments. Further research is needed to fully understand the mechanism of action of BPN and to explore its potential applications in various scientific fields.
合成法
The synthesis of 3-(4-bromophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole involves the reaction of 4-bromobenzohydrazide and 1-naphthyl isocyanate in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure BPN.
科学的研究の応用
BPN has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit excellent fluorescent properties, making it useful as a fluorescent probe for the detection of various biological molecules. BPN has also been used as a sensor for metal ions and as a catalyst in organic reactions. Furthermore, BPN has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
3-(4-bromophenyl)-5-naphthalen-1-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O/c19-14-10-8-13(9-11-14)17-20-18(22-21-17)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBOIJLQXJQRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6132705.png)
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6132707.png)
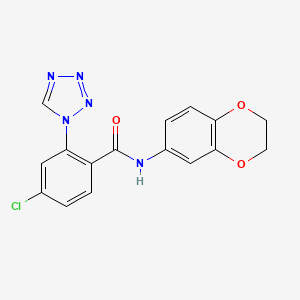
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6132724.png)
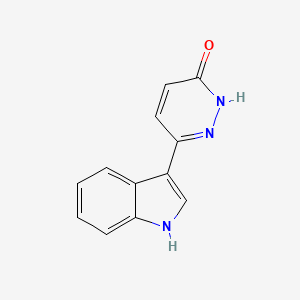
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6132735.png)
![1-cyclohexyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6132740.png)
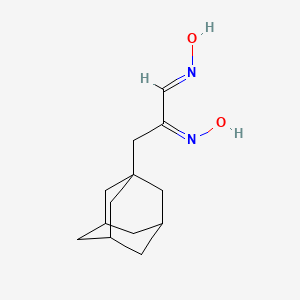
![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}decahydroisoquinoline](/img/structure/B6132768.png)
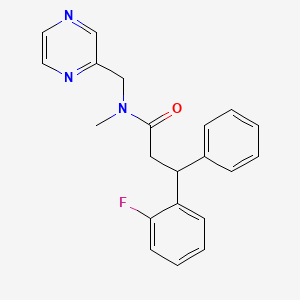
![propyl 4-ethyl-5-methyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6132772.png)
![1-[benzyl(methyl)amino]-3-(5-{[(cyclohexylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6132777.png)
![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6132786.png)
![4-methoxy-N-({1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6132793.png)